molecular formula C5H7N3S B13027988 5-Methylthiazole-2-carboximidamide

5-Methylthiazole-2-carboximidamide

Cat. No.: B13027988
M. Wt: 141.20 g/mol
InChI Key: XXVZKSAHUNVNAQ-UHFFFAOYSA-N
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Description

5-Methylthiazole-2-carboximidamide (CAS 1500765-00-3) is a high-purity chemical reagent offered for research purposes. This compound, with the molecular formula C5H7N3S and a molecular weight of 141.19 g/mol, is part of the important class of 2-aminothiazole derivatives . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of biological activities . Specifically, synthetic compounds based on this core structure are extensively investigated for their potential as anticancer agents , with mechanisms that can include inducing cell cycle arrest and apoptosis . Furthermore, the 2-aminothiazole pharmacophore is a key structure in the development of novel antimicrobial agents aimed at addressing multidrug-resistant bacterial and fungal strains . Researchers utilize this and related compounds as versatile building blocks in organic synthesis and as crucial ligands in biochemical probing. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions are recommended to ensure the stability of the product .

Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

5-methyl-1,3-thiazole-2-carboximidamide

InChI

InChI=1S/C5H7N3S/c1-3-2-8-5(9-3)4(6)7/h2H,1H3,(H3,6,7)

InChI Key

XXVZKSAHUNVNAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(=N)N

Origin of Product

United States

Preparation Methods

Cyclization Using Thioacetamide and Halo-ketoesters

One established method involves reacting alkyl 4-(halo)-2-chloroacetoacetates with thioacetamide in the presence of an amine base such as triethylamine. This process proceeds via two main steps: cyclization to form the thiazole ring and subsequent dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further transformed into carboximidamide derivatives.

  • Reaction Conditions:
    • Solvent: Acetonitrile
    • Base: Triethylamine (preferred alkyl amine)
    • Molar ratios: Thioacetamide and amine in molar excess to halo-ketoester
    • Temperature: Ambient to mild heating
  • Mechanism: Nucleophilic attack of thioacetamide on the halo-ketoester, followed by ring closure and dehydration.

This method offers good control over substitution patterns and is scalable for industrial synthesis.

Conversion of Thiazole Carboxylates to Carboximidamides

Starting from methyl 5-methylthiazole-2-carboxylate, hydrolysis to the corresponding acid followed by amidation or direct transformation to the carboximidamide group is a common approach.

  • Hydrolysis of esters to acids is typically performed under basic conditions (NaOH, aqueous solution, moderate heating).
  • Conversion of carboxylic acids or esters to carboximidamides can be achieved by reaction with amidine reagents or by treatment with aminoguanidine derivatives.

For example, 2-amino-5-methylthiazole derivatives have been converted to carboximidamides by reaction with aminoguanidine hydrochloride in ethanol with catalytic lithium chloride, yielding hydrazinecarboximidamide functionalities.

Direct Synthesis via Aminoguanidine Hydrochloride

Phenylthiazolyl methyl ketone derivatives reacted with aminoguanidine hydrochloride under catalytic conditions produce hydrazinecarboximidamide derivatives. This approach can be adapted for methylthiazole substrates to yield 5-methylthiazole-2-carboximidamide analogs.

  • Typical Conditions:
    • Solvent: Absolute ethanol
    • Catalyst: Lithium chloride (catalytic amount)
    • Temperature: Reflux or room temperature depending on substrate reactivity
  • Yields: Generally quantitative or high yields reported.

Alternative Routes Involving Thiazole-2-carboxylic Acid Hydrazides

A synthetic route involves preparing 2-acetamido-4-methylthiazole-5-carboxylate derivatives, followed by hydrazinolysis to yield acid hydrazides. These intermediates can be further reacted with isocyanates, isothiocyanates, or aldehydes to give various substituted carboximidamide derivatives, including 5-methylthiazole-2-carboximidamide.

  • Key Steps:
    • Acetylation of amino-thiazole esters
    • Reaction with hydrazine hydrate to form hydrazides
    • Condensation with aldehydes or isocyanates for further functionalization
  • Reaction Medium: Pyridine or ethanol under reflux
  • Yields: Good to excellent, with well-characterized intermediates.
Method No. Starting Material Key Reagents Conditions Product Type Yield/Remarks
1 Alkyl 4-(halo)-2-chloroacetoacetate Thioacetamide, Triethylamine Acetonitrile, molar excess base Alkyl 4-halomethyl-2-methylthiazole-5-carboxylates Good yields, scalable
2 Methyl 5-methylthiazole-2-carboxylate NaOH (hydrolysis), aminoguanidine hydrochloride Aqueous base, ethanol, catalytic LiCl 5-Methylthiazole-2-carboximidamide High purity, efficient
3 Phenylthiazolyl methyl ketones Aminoguanidine hydrochloride Ethanol, catalytic LiCl, reflux Hydrazinecarboximidamide derivatives Quantitative yields
4 2-Acetamido-4-methylthiazole-5-carboxylate Hydrazine hydrate, aldehydes, isocyanates Pyridine or ethanol, reflux Carboximidamide derivatives Good yields, versatile intermediates
  • The use of thioacetamide with halo-ketoesters provides a robust and versatile method for constructing the thiazole ring with controlled methyl substitution and offers a convenient handle for further functionalization to carboximidamides.
  • Aminoguanidine hydrochloride is a reliable reagent for introducing carboximidamide groups on thiazole rings, with catalytic lithium chloride enhancing reaction rates and yields.
  • Hydrazide intermediates derived from ester hydrolysis and hydrazinolysis allow for diverse chemical modifications, enabling the synthesis of a broad range of 5-methylthiazole-2-carboximidamide derivatives with potential biological activities.
  • Reaction conditions such as solvent choice, temperature, and molar ratios critically influence product purity and yield, with ethanol and pyridine being common solvents facilitating smooth transformations.
  • Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming product structure and purity.

The preparation of 5-Methylthiazole-2-carboximidamide is well-established through multiple synthetic routes, primarily involving thiazole ring formation via cyclization of halo-ketoesters with thioacetamide and subsequent functional group transformations to introduce the carboximidamide moiety. The use of aminoguanidine hydrochloride and hydrazide intermediates provides versatile and high-yielding pathways. These methods are supported by detailed research findings demonstrating their efficiency, scalability, and applicability in producing high-purity compounds suitable for further chemical or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: 5-Methylthiazole-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methylthiazole-2-carboximidamide involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. Its aromaticity and reactive positions allow it to participate in donor-acceptor, nucleophilic, and oxidation reactions, which contribute to its biological activities .

Comparison with Similar Compounds

Uniqueness: 5-Methylthiazole-2-carboximidamide stands out due to its unique combination of biological activities and its versatility in chemical reactions. Its ability to undergo various types of reactions and form diverse products makes it a valuable compound in both research and industrial applications .

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